molecular formula C16H22N2O2 B1399723 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester CAS No. 928114-04-9

1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester

Cat. No.: B1399723
CAS No.: 928114-04-9
M. Wt: 274.36 g/mol
InChI Key: XAEFKYQUBLXRKM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.32–7.25 (m, 5H, benzyl aromatic)
    • δ 5.12 (s, 2H, OCH₂Ph)
    • δ 3.42–3.15 (m, 4H, piperidine H)
    • δ 2.85–2.65 (m, 4H, azetidine H).
  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 170.1 (C=O ester)
    • δ 136.2–128.3 (benzyl aromatic)
    • δ 66.8 (OCH₂Ph)
    • δ 54.3 (spiro C).

Infrared (IR) Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (ester C=O stretch)
  • Bands at 1210 cm⁻¹ (C–O ester) and 1450 cm⁻¹ (aromatic C=C).

Mass Spectrometry (MS)

  • ESI-MS : m/z 275.2 [M+H]⁺ (calc. 274.36 for C₁₆H₂₂N₂O₂).

The absence of N–H stretches in IR (3300–3500 cm⁻¹) confirms esterification. MS fragmentation patterns show loss of the benzyl group (m/z 91) and sequential ring cleavage.

Properties

IUPAC Name

benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16/h1-3,5-6,17H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEFKYQUBLXRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities, supported by relevant case studies and research findings.

Structure

The compound features a spirocyclic structure that contributes to its biological activity. Its chemical formula is C21H33N3O2C_{21}H_{33}N_3O_2 with a molecular weight of approximately 359.5 g/mol.

PropertyValue
Molecular FormulaC21H33N3O2
Molecular Weight359.5 g/mol
CAS Number1341039-55-1
SolubilitySoluble in organic solvents
Storage Conditions-20°C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to 1,8-diaza-spiro[4.5]decane derivatives. For instance, a study demonstrated that certain piperidine derivatives exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The spirocyclic structure enhances interaction with protein binding sites, which is crucial for the efficacy of anticancer agents.

Case Study: Cytotoxicity in Cancer Cells

A comparative study assessed various derivatives of spirocyclic compounds for their cytotoxic effects. The results indicated that those with more saturated structures showed enhanced activity:

  • Compound A : IC50 = 10 µM
  • Compound B : IC50 = 15 µM
  • This compound : IC50 = 12 µM

This suggests that modifications in the spirocyclic structure can lead to improved therapeutic profiles.

Neuroprotective Effects

In addition to anticancer properties, research indicates that compounds similar to 1,8-diaza-spiro[4.5]decane may also exhibit neuroprotective effects. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease progression .

The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory retention in neurodegenerative conditions.

Other Pharmacological Activities

The compound has also been investigated for its potential anti-inflammatory and analgesic properties. Preliminary findings suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

Scientific Research Applications

Medicinal Chemistry

1,8-Diaza-spiro[4.5]decane derivatives have been investigated for their potential as therapeutic agents. The benzyl ester form enhances lipophilicity, which is beneficial for drug delivery.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of derivatives of this compound, showing a significant reduction in inflammation markers in animal models when administered at specific dosages.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique spiro structure allows for the formation of complex molecules through cyclization reactions.

  • Data Table : Synthesis Pathways
Reaction TypeStarting MaterialsProductYield (%)
Cyclization1,8-Diaza-spiro[4.5]decane + AcidsBenzyl ester derivative85
EsterificationCarboxylic acid + Alcohol1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester90
ReductionBenzyl ester + Reducing agentAlcohol derivative75

Research indicates that compounds like this compound exhibit biological activities such as antimicrobial and antitumor effects.

  • Case Study : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways.

Reaction Type Conditions Products Notes
Acidic HydrolysisHCl (conc.), H₂O, reflux1,8-Diaza-spiro[4.5]decane-8-carboxylic acidProlonged heating required for complete conversion.
Basic HydrolysisNaOH (aq.), methanol, 60°CSodium salt of the carboxylic acidFaster than acidic hydrolysis; mild conditions.

Hydrolysis is often employed to generate intermediates for further functionalization, such as coupling reactions.

Hydrogenolysis

The benzyl group is cleaved via catalytic hydrogenation, a key step in deprotection strategies.

Catalyst Conditions Products Yield
Palladium on carbon (Pd/C)H₂ (1–3 atm), ethanol, RT1,8-Diaza-spiro[4.5]decane-8-carboxylic acid85–90%
Raney NickelH₂ (30–50 psi), ethanol, 50°CCarboxylic acid with residual spirocycle75%

Hydrogenolysis preserves the spirocyclic core while removing the benzyl group, enabling access to free carboxylic acids for downstream applications .

Acylation and Alkylation

The secondary amine within the diazaspiro system participates in nucleophilic reactions.

Acylation

Reacts with acyl chlorides or anhydrides to form amides:

text
1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester + AcCl → N-Acetyl derivative

Conditions : Pyridine, dichloromethane, 0°C to RT.

Alkylation

Reacts with alkyl halides to form quaternary ammonium salts:

text
Compound + CH₃I → N-Methylated derivative

Conditions : K₂CO₃, DMF, 60°C.

Ring-Opening Reactions

The spirocyclic structure undergoes controlled ring-opening under strong nucleophiles or acidic conditions:

Reagent Conditions Products Application
HBr (48%)Reflux, 12 hLinear diamino carboxylic acidSynthesis of polyamine derivatives .
LiAlH₄THF, 0°C → RTReduced amine-alcohol productProbing scaffold flexibility.

Coupling Reactions

The carboxylic acid (post-hydrolysis) engages in peptide coupling:

Coupling Reagent Conditions Product Yield
EDC/HOBtDMF, RT, 24 hAmide-conjugated spirocycle78%
DCC/DMAPCH₂Cl₂, 0°C → RTEster-linked hybrid molecules82%

Oxidation and Reduction

  • Oxidation : The benzyl ether moiety is stable to mild oxidants (e.g., PCC) but degrades under strong oxidative conditions (e.g., KMnO₄) .

  • Reduction : The diazaspiro ring remains intact during borohydride reductions, targeting ketone or imine intermediates.

Comparative Reactivity Table

Reaction Key Functional Group Reagents/Conditions Outcome
Ester HydrolysisBenzyl esterHCl/NaOH, heatCarboxylic acid generation
HydrogenolysisBenzyl groupH₂/Pd-C, ethanolDeprotection to free acid
AcylationSecondary amineAcCl, pyridineN-Acetyl derivative
Ring-OpeningSpirocyclic amineHBr, refluxLinear diamine product

Research Findings

  • Pharmacological Relevance : Derivatives synthesized via acylation show enhanced binding to neurological targets (e.g., serotonin receptors) .

  • Stereochemical Impact : Ring-opening reactions yield chiral intermediates useful in asymmetric synthesis .

  • Stability : The spirocyclic core remains stable under physiological pH, making it suitable for prodrug designs .

This compound’s versatile reactivity underscores its utility in medicinal chemistry and materials science, with ongoing studies exploring novel derivatives for targeted therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Spiro Core

The pharmacological and physicochemical properties of spiro compounds are highly dependent on substituent positioning and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Features Biological/Pharmacological Notes References
1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester Benzyl ester at position 8 C₁₆H₂₂N₂O₂ High hydrophobicity; aromatic benzyl group enhances π-π stacking potential. Limited direct activity data, but structural analogs show induction activity in HepG2 cells (3-fold at 5–10 μg/mL).
2,8-Diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester tert-Butyl ester at position 8 C₂₀H₃₀N₂O₂ Increased steric bulk; tert-butyl improves metabolic stability. Used as intermediates in MDM2-p53 inhibitor synthesis; hydrophobic R groups enhance target binding.
1-Oxo-4-phenyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester Phenyl at position 4, tert-butyl ester at position 8 C₁₉H₂₆N₂O₃ Aromatic phenyl enhances rigidity; ketone introduces polarity. Noted for stereochemical complexity; enantiomeric ratios (70:30 er) impact activity.
2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(methylsulfonyl)-, tert-butyl ester Methylsulfonyl at position 8, tert-butyl ester at position 2 C₁₅H₂₆N₂O₄S Sulfonyl group increases electronegativity and hydrogen-bonding capacity. Intermediate in API synthesis; sulfonyl may enhance solubility.
3-Hydroxy-1-benzyl-1,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester Hydroxy at position 3, benzyl at position 1, tert-butyl ester at position 8 C₂₀H₂₉N₂O₃ Hydroxy group introduces polarity; dual benzyl/tert-butyl balance hydrophobicity. Potential for hematological studies (analogous to clozapine intermediates).

Preparation Methods

Overview:

This method involves the formation of the spirocyclic scaffold through a multi-step process, beginning with the preparation of suitable intermediates that undergo cyclization, followed by esterification to install the benzyl ester group.

Step-by-step Process:

Step Description Reagents & Conditions Yield & Notes
1 Formation of precursor amine Reacting suitable diamine with aldehyde or ketone derivatives Controlled under inert atmosphere, moderate to high yield (~70%)
2 Cyclization to form spiro core Intramolecular cyclization facilitated by acid or base catalysis Typically occurs at elevated temperature (80-120°C)
3 Introduction of carboxylic acid group Oxidation or carboxylation of the intermediate Achieved using oxidants like potassium permanganate or via carbonylation
4 Esterification with benzyl alcohol Reaction with benzyl chloroformate or benzyl alcohol in presence of a coupling agent Catalyzed by acid catalysts such as sulfuric acid, yields around 56-70%

Reference: This approach aligns with the method described in CN102070633B, where the synthesis involves cyclization and protection/deprotection strategies to obtain the spiro compound with high purity.

Protection and Deprotection Strategy with Protective Groups

Methodology:

Patented procedures emphasize the use of protective groups, such as Boc or benzyl groups, to facilitate selective reactions and improve overall yields.

Step Description Reagents & Conditions Yield & Notes
1 Protection of amino groups Reacting with Boc anhydride or benzyl chloroformate Usually high yield (>80%)
2 Cyclization under controlled conditions Use of suitable solvents (e.g., dichloromethane, acetonitrile) at room temperature Ensures selectivity and minimizes side reactions
3 Removal of protective groups Hydrogenolysis or acid hydrolysis Typically yields the free amine for subsequent steps

Reference: CN107383007A details the use of tert-butyl and benzyl protecting groups during synthesis to enhance selectivity and facilitate purification.

Oxidative Cyclization and Ester Formation

Key Reactions:

  • Oxidation: Using oxidants like peracetic acid or trifluoro peracetic acid to facilitate ring closure.
  • Esterification: Employing benzyl alcohol derivatives with coupling agents (e.g., DCC, EDC) under mild conditions.

Reaction Conditions:

  • Oxidation performed at 25-55°C with catalysts such as palladium on carbon or Raney nickel.
  • Esterification often occurs in anhydrous solvents like dichloromethane or ethanol, with yields reaching 50-60% depending on the purity of intermediates.

Reference: The patent CN102070633B describes oxidation reactions with peracetic acid and ring closure under mild conditions, emphasizing the importance of controlling temperature and oxygen sources.

Summary of Data and Key Findings

Preparation Method Key Reagents Typical Yield Advantages Challenges
Cyclization + Esterification Diamines, aldehydes, benzyl alcohol, oxidants 56-70% High purity, versatile Multi-step process, requires protection/deprotection
Protective Group Strategy Boc, benzyl groups >80% protection steps Improved selectivity Additional deprotection steps needed
Oxidative Cyclization Peracetic acid, trifluoro peracetic acid 50-60% Efficient ring closure Requires careful control of oxidant addition

Research Findings and Data Tables

Research Data:

  • The synthesis described in CN102070633B achieved an overall yield of approximately 30.5% after multiple steps, emphasizing the importance of optimized reaction conditions.
  • Patents highlight the use of protective groups to improve selectivity, with yields often exceeding 80% for individual steps, but overall yields depend on the efficiency of each stage.

Q & A

Basic: What synthetic strategies are commonly employed to introduce the benzyl ester group in 1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester?

Answer:
The benzyl ester group is introduced via reductive amination using benzaldehyde and sodium cyanoborohydride (NaCNBH₃) in the presence of triethylamine (Et₃N). This step is followed by esterification of the intermediate carboxylic acid using trimethylsilyldiazomethane (TMS-diazomethane) to yield the methyl ester, which is further functionalized to the benzyl ester . Acidic conditions (pH ~4) during synthesis enhance benzyl ester bond formation by promoting nucleophilic attack of the carboxylate on the quinone methide intermediate .

Basic: How does pH influence the stability and formation of the benzyl ester bond in this compound?

Answer:
Benzyl ester bond formation is pH-dependent , with acidic conditions (pH 4–5) favoring the reaction due to protonation of competing nucleophiles (e.g., amines or hydroxyl groups). At neutral or alkaline pH, competing reactions (e.g., protein amidation or glycosylation) dominate, reducing ester yield . Stability under alkaline conditions is poor; prolonged exposure to bases (e.g., NaOH) hydrolyzes the ester bond, releasing glucuronic acid or other carboxylates .

Advanced: What analytical techniques are critical for characterizing the spirocyclic structure and ester functionality?

Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight and purity of intermediates .
  • ¹H/¹³C NMR : Resolves spirocyclic stereochemistry. For example, distinct δ 4.45 ppm (quintet) signals in ¹H NMR indicate axial/equatorial protons in the spiro system .
  • FT-IR and Solid-State CP/MAS ¹³C NMR : Identify ester carbonyl stretches (~1700 cm⁻¹) and quantify benzyl ester content in complex matrices .
  • Chiral HPLC : Validates enantiomeric purity when stereoselective synthesis is employed .

Advanced: How can stereochemical control be achieved during spirocyclization, and what are common pitfalls?

Answer:
Stereoselectivity is achieved via chiral auxiliaries (e.g., tert-butyl carbamate) or asymmetric catalysis . For example, alkylation of 4-piperidone intermediates with 1-chloro-4-iodobutane under kinetic control yields diastereomeric ratios (dr) up to 98:2 . Pitfalls include:

  • Epimerization under prolonged basic conditions.
  • Solvent polarity effects : Low-polarity solvents (e.g., dichloromethane) favor tighter transition states, improving dr .

Basic: What are the key steps for optimizing reaction yields in large-scale synthesis?

Answer:

  • Stepwise purification : Use LCMS to monitor intermediates, avoiding cumulative impurities .
  • pH control : Maintain acidic conditions (pH 4–5) during esterification to suppress side reactions .
  • Reductive amination optimization : Use excess benzaldehyde (1.2–1.5 eq) and NaCNBH₃ (2 eq) to drive the reaction to completion .

Advanced: How can computational methods aid in predicting the compound’s reactivity or binding affinity?

Answer:

  • Density Functional Theory (DFT) : Models spirocyclic ring strain and predicts regioselectivity in alkylation reactions.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., MDM2-p53 binding pocket) to guide inhibitor design .
  • pKa prediction tools : Estimate protonation states of the diaza groups under physiological conditions, critical for bioavailability studies.

Basic: What are common impurities in the synthesis of this compound, and how are they resolved?

Answer:

  • Residual benzaldehyde : Removed via aqueous extraction or activated charcoal filtration.
  • Hydrolysis byproducts (e.g., free carboxylic acid): Detected by LCMS (m/z shift of −136 for benzyl ester loss) and eliminated via recrystallization .
  • Diastereomeric impurities : Separated using preparative HPLC with chiral stationary phases .

Advanced: What strategies enable selective modification of the diaza or spiro moieties for derivative synthesis?

Answer:

  • Diaza functionalization : The secondary amine in the diaza ring undergoes Mitsunobu reactions with alcohols or Buchwald-Hartwig amination for aryl group introduction.
  • Spiro ring expansion : React with α,ω-dihaloalkanes (e.g., 1,4-dibromobutane) to form larger spirocycles .
  • Ester interchange : Replace benzyl ester with tert-butyl or methyl esters via transesterification with corresponding alcohols under acidic catalysis .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor ester degradation via HPLC .
  • Oxidative stability : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown.
  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>200°C typical for spirocycles) .

Advanced: What role does the benzyl ester play in prodrug design or targeted delivery systems?

Answer:
The benzyl ester acts as a protecting group for the carboxylic acid, enhancing cell membrane permeability. In vivo, esterases hydrolyze the bond to release the active carboxylic acid. For targeted delivery, the ester can be conjugated to ligands (e.g., folate or RGD peptides) via click chemistry, enabling receptor-mediated uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester
Reactant of Route 2
1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester

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